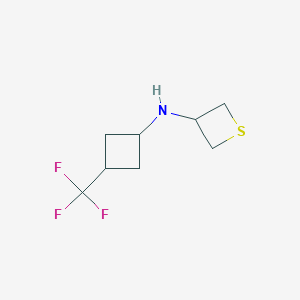
N-(3-(Trifluoromethyl)cyclobutyl)thietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(Trifluoromethyl)cyclobutyl)thietan-3-amine is a unique compound characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a thietan-3-amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Trifluoromethyl)cyclobutyl)thietan-3-amine typically involves the reaction of cyclic keto sulfides, such as thietan-3-one, with trifluoromethyltrimethylsilane (Ruppert–Prakash reagent). This reaction yields trifluoromethyl-substituted hydroxysulfides, which can be further transformed into the desired compound through successive oxidation and dehydration reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable methodologies that utilize isothiocyanates with a fluoride source and an electrophilic trifluoromethylthiolation reagent. These methods are designed to be efficient and cost-effective, ensuring the stability and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(Trifluoromethyl)cyclobutyl)thietan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethyl-substituted cyclic unsaturated sulfones.
Substitution: Nucleophilic substitution reactions with reagents such as thiophenol, sodium mercaptide, and amines are common.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.
Substitution: Reagents such as thiophenol and sodium mercaptide are used under mild conditions to achieve nucleophilic substitution.
Major Products Formed
Oxidation: Trifluoromethyl-substituted cyclic unsaturated sulfones.
Substitution: Various N-trifluoromethyl thiocarbamates and ureas.
Aplicaciones Científicas De Investigación
N-(3-(Trifluoromethyl)cyclobutyl)thietan-3-amine has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other fluorinated compounds.
Mecanismo De Acción
The mechanism of action of N-(3-(Trifluoromethyl)cyclobutyl)thietan-3-amine involves its interaction with molecular targets through the trifluoromethyl group. This group increases the compound’s lipophilicity, facilitating its absorption and migration through biomembranes. The trifluoromethyl group also suppresses possible side effects associated with metabolic processes, making the compound more stable and effective .
Comparación Con Compuestos Similares
Similar Compounds
Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl) phenoxy] propan-1-amine.
Efavirenz: Anti-HIV agent containing a trifluoromethyl group.
Mefloquine: Antimalarial drug with a trifluoromethyl group.
Celecoxib: Painkiller with a trifluoromethyl group.
Nilotinib: Tyrosine kinase inhibitor with a trifluoromethyl group.
Uniqueness
N-(3-(Trifluoromethyl)cyclobutyl)thietan-3-amine is unique due to its specific combination of a trifluoromethyl group with a cyclobutyl ring and a thietan-3-amine moiety. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C8H12F3NS |
|---|---|
Peso molecular |
211.25 g/mol |
Nombre IUPAC |
N-[3-(trifluoromethyl)cyclobutyl]thietan-3-amine |
InChI |
InChI=1S/C8H12F3NS/c9-8(10,11)5-1-6(2-5)12-7-3-13-4-7/h5-7,12H,1-4H2 |
Clave InChI |
PXMCEHMWYYSXRE-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1NC2CSC2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



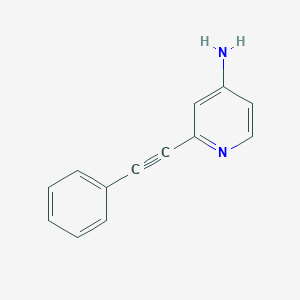
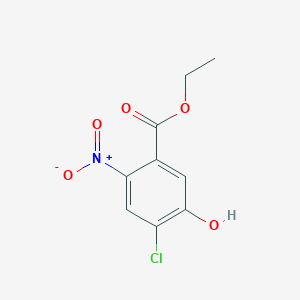
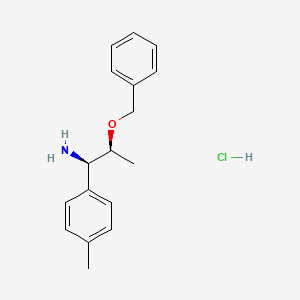
![3-(8-Azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B13000529.png)
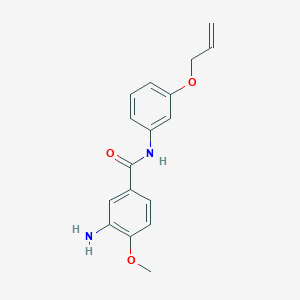
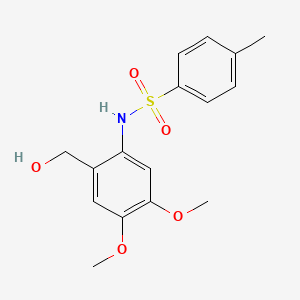
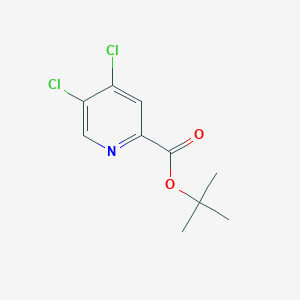
![N-([1,1'-Biphenyl]-4-yl)-2-methylpropane-2-sulfinamide](/img/structure/B13000556.png)
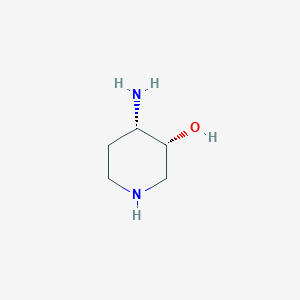
![N-butyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13000562.png)
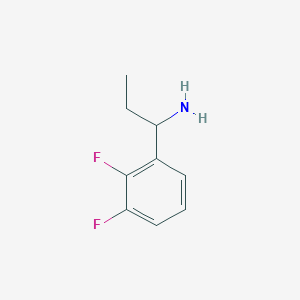
![1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13000565.png)
![5,7-Dimethylbenzo[d]isothiazole](/img/structure/B13000567.png)
